5-(2,4-Dimethylphenoxymethyl)furan-2-carboxylic acid
Description
5-(2,4-Dimethylphenoxymethyl)furan-2-carboxylic acid is an organic compound with the molecular formula C14H14O4 and a molecular weight of 246.26 g/mol . It is characterized by the presence of a furan ring substituted with a carboxylic acid group and a 2,4-dimethylphenoxy methyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Properties
IUPAC Name |
5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-9-3-5-12(10(2)7-9)17-8-11-4-6-13(18-11)14(15)16/h3-7H,8H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDVFUFFQYJIED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dimethylphenoxymethyl)furan-2-carboxylic acid typically involves the reaction of 2,4-dimethylphenol with furan-2-carboxylic acid under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the reaction . The reaction mixture is heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Esterification and Acyl Chloride Formation
The carboxylic acid moiety in this compound can undergo typical acid-catalyzed esterification or react with thionyl chloride (SOCl₂) to form acyl chlorides. For example:
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Reaction with Methanol :
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Acyl Chloride Synthesis :
Similar reactions are reported for 5-hydroxymethylfuran-2-carboxylic acid derivatives (e.g., conversion to methyl esters or acyl chlorides with SOCl₂ in toluene/DMF) .
Oxidation Reactions
The hydroxymethyl group in analogous compounds undergoes oxidation to carboxyl groups under catalytic conditions. For instance:
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Catalytic Oxidation :
This mirrors the oxidation of 5-hydroxymethylfurfural (HMF) to FDCA using Co/Mn/Br catalysts in acetic acid .
| Substrate | Catalyst System | Temperature | Yield | Source |
|---|---|---|---|---|
| 5-Methylfurfural | Co/Mn/Br (1:1:1) | 180°C | 60% | |
| HMF | Ru/Pt on activated carbon | 90°C | 70% |
Decarboxylation
Decarboxylative halogenation or radical-mediated decarboxylation may occur under oxidative conditions. For example:
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Radical Decarboxylation :
This aligns with mechanisms observed in Barton decarboxylation of furan-carboxylic acids via acyloxy radical intermediates .
Functionalization of the Phenoxymethyl Group
The 2,4-dimethylphenoxymethyl substituent may undergo:
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Electrophilic Aromatic Substitution : Nitration or sulfonation at activated positions on the aromatic ring.
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Oxidative Cleavage : Ozonolysis or permanganate-mediated cleavage of the ether linkage to yield phenolic derivatives.
Biological Activity and Derivatives
While no direct studies exist, structurally related furan-carboxylic acids (e.g., 5-hydroxymethylfuran-2-carboxylic acid) exhibit swarming inhibition in bacteria at nanomolar concentrations . Derivatives such as amides or thioesters could be explored for bioactivity.
Synthetic Pathways
Hypothetical synthesis routes include:
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Esterification of 5-(Chloromethyl)furan-2-carboxylic Acid :
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Oxidative Coupling : Cross-coupling of pre-functionalized furan and phenol moieties.
Key Challenges and Gaps
Scientific Research Applications
Medicinal Chemistry
5-(2,4-Dimethylphenoxymethyl)furan-2-carboxylic acid has been investigated for its potential therapeutic properties.
Antimicrobial Activity
Research indicates that derivatives of furan-2-carboxylic acids exhibit antimicrobial effects. For instance, compounds similar to this compound have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) .
Antidiabetic Applications
The compound's structural similarity to other furan derivatives suggests potential use in developing antidiabetic agents. Studies have highlighted furan-based compounds that act as ligands in vanadyl complexes, which have demonstrated oral antidiabetic activity .
Biocatalysis
This compound can serve as a substrate or intermediate in biocatalytic processes.
Bioconversion Processes
Recent studies have focused on the bioconversion of furanic compounds using microorganisms such as Pseudomonas putida. The addition of furan derivatives can enhance the production of valuable chemicals from biomass . This suggests that this compound could play a role in optimizing such bioprocesses.
Material Science
The compound is also being explored for its applications in creating advanced materials.
Synthesis of Coordination Polymers
As a ligand, this compound can facilitate the synthesis of luminescent coordination polymers. These materials have potential applications in photonic devices and sensors .
Nanotechnology
Research indicates that furan derivatives can be incorporated into nanostructures for drug delivery systems due to their biocompatibility and functional properties .
Data Tables
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various furan derivatives, including those structurally related to this compound. Results indicated significant inhibition against MRSA, highlighting the potential for developing new antimicrobial therapies.
Case Study 2: Bioconversion Optimization
In a bioconversion study using Pseudomonas putida, researchers found that adding furan derivatives improved yield and selectivity for target products. This underscores the utility of this compound in biotechnological applications.
Mechanism of Action
The mechanism of action of 5-(2,4-Dimethylphenoxymethyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-[(2,5-Dimethylphenoxy)methyl]furan-2-carboxylic acid: Similar structure but with a different substitution pattern on the phenoxy group.
Methyl 5-(4-aminophenyl)furan-2-carboxylate: Another furan derivative with different functional groups.
Methyl 5-(methoxymethyl)furan-2-carboxylate: A related compound with a methoxymethyl group instead of the dimethylphenoxy group.
Uniqueness
5-(2,4-Dimethylphenoxymethyl)furan-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both a furan ring and a phenoxy group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
5-(2,4-Dimethylphenoxymethyl)furan-2-carboxylic acid is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and other relevant pharmacological activities.
- Molecular Formula : C14H14O4
- Molecular Weight : 246.26 g/mol
- CAS Number : 869950-23-2
Antimicrobial Activity
Research indicates that furan-2-carboxylic acids, including derivatives like this compound, exhibit significant antimicrobial properties. A study demonstrated that related compounds inhibited the swarming and swimming of various bacterial strains at low concentrations (1.8 and 2.3 µg L) . While specific data on this compound is limited, its structural similarity to other active furan derivatives suggests potential efficacy against pathogenic bacteria.
Cytotoxic Effects
The cytotoxicity of related furanic compounds has been explored in various studies. For instance, 5-(hydroxymethyl)furan-2-carboxylic acid showed selective cytotoxicity against certain cancer cell lines . Although detailed studies specifically targeting this compound are sparse, the presence of the furan ring in its structure is often associated with bioactivity due to its ability to interact with biological macromolecules.
Case Studies and Research Findings
- Antibacterial Activity :
- Antifungal Activity :
- Neuroprotective Properties :
Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for 5-(2,4-Dimethylphenoxymethyl)furan-2-carboxylic acid, and how can reaction conditions be optimized for academic laboratory settings?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 2,4-dimethylphenol and a furan-2-carboxylic acid derivative. Key steps include:
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Base-catalyzed coupling : Use NaOH or K₂CO₃ to deprotonate the phenol, facilitating ether bond formation .
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Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity .
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Optimization : Reaction yields increase under inert atmospheres (N₂/Ar) at 60–80°C for 12–24 hours. Monitoring via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) ensures reaction completion .
- Data Table : Common Reaction Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | >75% yield |
| Base | K₂CO₃ (1.5 eq) | Minimal side products |
| Solvent | DMF or acetone | Faster kinetics |
| Reaction Time | 12–24 hours | Complete conversion |
| Sources: |
Q. What spectroscopic techniques are most effective for structural elucidation and purity assessment of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm for phenoxymethyl; furan protons at δ 6.3–7.1 ppm) .
- HRMS : Validate molecular weight (C₁₄H₁₄O₄, theoretical [M+H]⁺ = 263.0914) .
- SC-XRD : Resolve stereochemical ambiguities in crystalline form .
- HPLC : Assess purity (>95% using C18 column, 70:30 acetonitrile/water, 1 mL/min flow) .
Q. How does the compound's solubility profile in common organic solvents influence experimental design?
- Methodological Answer : Solubility varies significantly:
- High solubility : Polar aprotic solvents (DMF, DMSO) at >50 mg/mL .
- Low solubility : Non-polar solvents (hexane, <1 mg/mL).
Thermodynamic studies show solubility in ethyl acetate increases with temperature (ΔH°sol = +15.2 kJ/mol, entropy-driven) . Pre-saturate solvents at 25°C for kinetic studies.
Advanced Research Questions
Q. What thermodynamic parameters govern the solubility behavior of this compound in mixed solvent systems?
- Methodological Answer : The Apelblat model and van’t Hoff equation quantify temperature-dependent solubility. For propan-2-ol/water mixtures:
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Application : Use 30% propan-2-ol for crystallization (maximize yield at 5–10°C).
- Data Table : Thermodynamic Parameters in Propan-2-ol
| Compound Isomer | ΔH°sol (kJ/mol) | ΔS°sol (J/(mol·K)) |
|---|---|---|
| 2-Nitrophenyl derivative | +17.8 | +49.6 |
| 4-Nitrophenyl derivative | +19.1 | +54.2 |
| Source: |
Q. How do structural modifications at the phenoxymethyl group affect biological activity against microbial targets?
- Methodological Answer : Substituent position and electronic effects modulate activity:
- Electron-withdrawing groups (e.g., -NO₂ at para position): Enhance binding to MbtI (Mycobacterium tuberculosis target) with IC₅₀ ~15 µM .
- Steric hindrance : 2,4-Dimethyl groups reduce activity compared to 2,4-dichloro analogs (IC₅₀ increases from 13 µM to >50 µM) .
- Screening Protocol : Use MIC assays (Mycobacterium smegmatis) and molecular docking (AutoDock Vina) to prioritize derivatives.
Q. What analytical strategies resolve contradictions in reported biological activity data across different study models?
- Methodological Answer : Discrepancies arise from:
- Isomer purity : Validate via chiral HPLC (e.g., 3-nitrophenyl vs. 4-nitrophenyl isomers) .
- Assay conditions : Standardize culture media (e.g., 7H9 broth pH 6.6 for mycobacteria) .
- Target engagement : Use surface plasmon resonance (SPR) to measure direct binding (KD values) .
- In silico validation : Compare docking scores (Glide XP) with experimental IC₅₀ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
